molecular formula C15H11ClN2O2S2 B2532501 3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide CAS No. 888413-50-1

3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2532501
CAS No.: 888413-50-1
M. Wt: 350.84
InChI Key: KTLTYOTVQCLRRK-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide is the ryanodine receptor . This receptor is a type of calcium release channel found in various types of cells, including muscle and neuron cells. It plays a crucial role in regulating the release of calcium ions from intracellular stores, which is essential for various cellular processes such as muscle contraction and neuronal signaling .

Mode of Action

This compound acts by selectively activating the ryanodine receptor . Upon binding to the receptor, it triggers the opening of the calcium channel, leading to a continuous release of calcium ions from the intracellular stores . This results in an overstimulation of muscle contraction, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The activation of the ryanodine receptor by this compound affects the calcium signaling pathway . The continuous release of calcium ions disrupts the normal calcium homeostasis within the cell, affecting various downstream processes that rely on calcium signaling. This includes processes such as muscle contraction, neurotransmitter release, and various enzymatic reactions .

Result of Action

The result of the action of this compound is the paralysis and eventual death of the insect . By disrupting calcium homeostasis, it causes overstimulation of muscle contraction, leading to paralysis. This prevents the insect from feeding, leading to starvation and death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced through a reaction with methyl isocyanate or methyl carbamoyl chloride.

    Coupling with Thiophen-2-yl Moiety: The final step involves coupling the functionalized benzothiophene with a thiophen-2-yl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another complex heterocyclic compound with similar functional groups.

    N-(thiophen-2-yl)nicotinamide derivatives: Compounds with a thiophene moiety and similar biological activities.

Uniqueness

3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c1-17-13(19)9-6-7-21-15(9)18-14(20)12-11(16)8-4-2-3-5-10(8)22-12/h2-7H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLTYOTVQCLRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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